Stannane, trimethyl(4-methylphenyl)-
Description
Overview of Organostannane Chemistry within Contemporary Organic Synthesis
Organostannanes, also known as organotin compounds, are a class of organometallic compounds containing at least one tin-carbon bond. sigmaaldrich.comwikipedia.org These compounds have become pivotal in modern organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. sigmaaldrich.com Their stability and selective reactivity make them valuable reagents that are relatively easy to handle. wikipedia.org
One of the most significant applications of organostannanes is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.comorganic-chemistry.org This reaction provides a powerful method for creating sp²-sp² carbon-carbon bonds, which is a common structural motif in natural products, pharmaceuticals, and materials science. sigmaaldrich.comnih.gov The versatility of the Stille reaction is demonstrated by its tolerance of a wide range of functional groups, making it suitable for complex and late-stage synthetic transformations. uwindsor.ca Beyond cross-coupling, organotin compounds are also utilized in radical chemistry, such as in radical cyclizations and deoxygenation reactions. wikipedia.org
The general structure of an organostannane is R?SnY??? where 'R' represents an organic group bound to tin through a carbon atom, and 'Y' can be a variety of substituents including hydrogen, halogens, or other organic groups. gelest.com The nature and number of these organic groups significantly influence the compound's chemical and physical properties. gelest.comlupinepublishers.com For instance, tetraalkyltin compounds are generally non-polar and unreactive in water, whereas organotin halides exhibit Lewis acidity and can form complexes with various electron donors. gelest.com
The field of organotin chemistry continues to be an active area of research, with ongoing efforts to develop new reagents and methodologies to facilitate the synthesis of complex molecules. sigmaaldrich.com
Historical Trajectories and Foundational Research in Aryltrimethylstannane Synthesis and Reactivity
The history of organotin chemistry dates back to 1849 with Edward Frankland's discovery of diethyltin (B15495199) diiodide. wikipedia.org A significant expansion of the field occurred in the early 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for forming tin-carbon bonds. wikipedia.org
The synthesis of aryltrimethylstannanes, a specific class of organostannanes, has been a subject of considerable research. A common method for their preparation involves the reaction of an organomagnesium (Grignard) or organolithium reagent with a trimethyltin (B158744) halide. ontosight.ai For instance, the reaction of a suitable Grignard reagent with trimethyltin chloride is a typical route to synthesize these compounds. ontosight.ai Another approach involves the photostimulated reaction of trimethylstannyl anions with haloarenes in liquid ammonia (B1221849), a process that proceeds via an SRN1 mechanism. conicet.gov.ar
The reactivity of aryltrimethylstannanes is most prominently showcased in the Stille cross-coupling reaction, a palladium-catalyzed process that couples the aryl group from the stannane (B1208499) with an organic halide or pseudohalide. organic-chemistry.orguwindsor.ca Foundational work by John K. Stille and others in the late 1970s and 1980s established this reaction as a cornerstone of modern synthetic organic chemistry. sigmaaldrich.comuwindsor.ca The general mechanism involves an oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. uwindsor.ca
Early research focused on using activated electrophiles like aryl iodides and electron-deficient aryl bromides. nih.gov However, the development of more active palladium catalysts, often employing electron-rich phosphine (B1218219) ligands, has expanded the scope to include less reactive electrophiles such as aryl chlorides and sulfonates. nih.gov This continuous evolution has solidified the position of aryltrimethylstannanes as indispensable tools in the synthesis of a wide array of organic molecules.
Structure
2D Structure
Properties
CAS No. |
937-12-2 |
|---|---|
Molecular Formula |
C10H16Sn |
Molecular Weight |
254.94 g/mol |
IUPAC Name |
trimethyl-(4-methylphenyl)stannane |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H3; |
InChI Key |
BTMMIGGFWWXPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl 4 Methylphenyl Stannane and Analogous Aryltrimethylstannanes
Classical and Established Synthetic Pathways
Established methods for the formation of the aryl-tin bond remain fundamental in synthetic organic chemistry. These pathways are characterized by their reliability and are often the first choice for the synthesis of simple arylstannanes.
Aryllithium and Organomagnesium Reagent-Mediated Stannylation
A primary and widely used method for the synthesis of aryltrimethylstannanes involves the reaction of an aryllithium or aryl Grignard (organomagnesium) reagent with a trimethyltin (B158744) halide, typically trimethyltin chloride. libretexts.orgresearchgate.netresearchgate.net This approach is a straightforward nucleophilic substitution at the tin center.
The process begins with the formation of the organometallic reagent from an aryl halide. For instance, 4-bromotoluene (B49008) or 4-iodotoluene (B166478) can be treated with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 4-tolylmagnesium bromide. libretexts.org Alternatively, reaction with an alkyllithium reagent, such as n-butyllithium, generates the aryllithium species, 4-tolyllithium. researchgate.net
This highly nucleophilic aryl species is then quenched with trimethyltin chloride. The carbon-metal bond attacks the electrophilic tin atom, displacing the chloride to form the desired carbon-tin bond of trimethyl(4-methylphenyl)stannane. researchgate.net The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.
Table 1: Synthesis via Organometallic Reagents
| Aryl Precursor | Organometallic Reagent | Tin Electrophile | Product | Typical Conditions |
|---|---|---|---|---|
| 4-Bromotoluene | 4-Tolylmagnesium bromide | Trimethyltin chloride | Trimethyl(4-methylphenyl)stannane | THF, 0 °C to rt |
| 4-Iodotoluene | 4-Tolyllithium | Trimethyltin chloride | Trimethyl(4-methylphenyl)stannane | Diethyl ether, -78 °C to rt |
Palladium-Catalyzed Cross-Coupling for Arylstannane Formation from Aryl Halides/Triflates
Palladium-catalyzed cross-coupling reactions provide a powerful alternative for synthesizing arylstannanes, particularly for substrates incompatible with the conditions for forming Grignard or aryllithium reagents. orgsyn.org This methodology, often referred to as a "Stille-type" stannylation, typically involves the coupling of an aryl halide or triflate with a tin-containing reagent, most commonly hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃). researchgate.netconicet.gov.ar
The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. chemicalbook.com The catalytic cycle involves the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, forming an arylpalladium(II) complex (Ar-Pd-X). This is followed by transmetalation with hexamethylditin, where a trimethylstannyl group is transferred to the palladium center, regenerating the Pd(0) catalyst and forming the aryltrimethylstannane product. wikipedia.orgorganic-chemistry.org
This method shows broad functional group tolerance and has been applied to a wide range of aryl and heteroaryl halides and triflates. orgsyn.orgresearchgate.netmit.edu The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored to the specific substrate. nih.govescholarship.org
Table 2: Palladium-Catalyzed Stannylation of Aryl Halides
| Aryl Halide | Tin Reagent | Catalyst | Ligand | Product | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Hexamethylditin | Pd(PPh₃)₄ | Triphenylphosphine | Trimethyl(phenyl)stannane | ~96 |
| 4-Iodotoluene | Hexamethylditin | Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Trimethyl(4-methylphenyl)stannane | High |
Innovative and Emerging Synthetic Approaches
While classical methods are robust, recent research has focused on developing more efficient, milder, and functionally tolerant synthetic routes. These innovative approaches aim to overcome the limitations of traditional organometallic chemistry.
Photo-Initiated Radical Chain Mechanisms (e.g., SRN1 Reactions)
The synthesis of aryltrimethylstannanes can be achieved under mild, transition-metal-free conditions using a photo-initiated radical nucleophilic substitution (SRN1) mechanism. conicet.gov.arrsc.org This method involves the reaction of an aryl halide with a trimethylstannyl anion ((CH₃)₃Sn⁻), which is typically generated in liquid ammonia (B1221849) from trimethyltin chloride and sodium metal. conicet.gov.arconicet.gov.ar
The reaction is initiated by irradiating the mixture with UV light, which promotes the formation of an aryl radical anion. This intermediate then fragments to an aryl radical and a halide anion. The aryl radical subsequently reacts with the trimethylstannyl anion to form the radical anion of the product, which then transfers an electron to another molecule of the starting aryl halide to propagate the radical chain. conicet.gov.ar This photochemical method is noted for its excellent functional group tolerance and short reaction times. rsc.org
Sandmeyer-Type Stannylation from Aromatic Amines
A significant recent development is the Sandmeyer-type stannylation, which allows for the synthesis of aryltrimethylstannanes directly from readily available aromatic amines. nih.govnih.gov This transformation provides a valuable alternative to methods requiring aryl halides. acs.orgpku.edu.cn
In this process, the aromatic amine is first converted into a diazonium salt in situ using a diazotizing agent such as tert-butyl nitrite (B80452) in the presence of an acid. pku.edu.cnresearchgate.net This reactive diazonium intermediate is then treated with a tin nucleophile, such as hexamethylditin, to afford the corresponding aryltrimethylstannane. nih.govacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups on the aromatic ring. nih.gov This method represents a powerful tool for accessing arylstannanes from a different class of starting materials. pku.edu.cn
Table 3: Sandmeyer-Type Stannylation of Aromatic Amines
| Aromatic Amine | Diazotizing Agent | Tin Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | t-BuONO / HCl | Hexamethylditin | Trimethyl(phenyl)stannane | 85 |
| 4-Toluidine | t-BuONO / HCl | Hexamethylditin | Trimethyl(4-methylphenyl)stannane | 81 |
Direct C-H Stannylation Methodologies
Direct C-H functionalization represents a highly atom-economical and efficient strategy in modern organic synthesis. The direct stannylation of arenes via C-H activation is an emerging field that avoids the pre-functionalization of the aromatic ring (e.g., as a halide or amine).
These reactions are typically catalyzed by transition metals, such as iridium, which can activate the C-H bond of an arene. organic-chemistry.orgrsc.orgbeilstein-journals.orgberkeley.edursc.org The catalytic cycle often involves the coordination of the arene to the metal center, followed by C-H bond cleavage to form an aryl-metal intermediate. This intermediate then reacts with a tin electrophile to yield the arylstannane product and regenerate the active catalyst.
While still under development, iridium-catalyzed C-H borylation is a well-established precedent that highlights the potential of this approach. beilstein-journals.orgberkeley.edursc.org The development of analogous C-H stannylation reactions is a current research focus, promising a more direct and sustainable route to aryltrimethylstannanes and related compounds.
Decarbonylative Stannylation of Acid Fluorides
Aryl stannanes are crucial precursors in a variety of organic transformations. researchgate.net A notable advancement in their synthesis is the transition metal-catalyzed decarbonylative stannylation of acid fluorides. This method provides a direct route to arylstannanes from readily available carboxylic acid derivatives.
Palladium-catalyzed decarbonylative coupling of aroyl fluorides represents an efficient method for preparing a range of aryl stannanes. researchgate.net This approach proceeds in the absence of an exogenous base and utilizes bench-stable transition metal catalysts and ligands. The reaction demonstrates broad functional group tolerance, allowing for the synthesis of complex arylstannanes. Mechanistic studies suggest the reaction may proceed through a highly reactive acyl halide intermediate followed by decarbonylation. researchgate.net
More recently, a nickel-catalyzed version of this transformation has been developed, offering a more economical and sustainable alternative. nih.gov This ligand-free approach utilizes air-stable and inexpensive nickel(II) chloride to catalyze the reaction between aromatic acyl fluorides and silylstannanes like Bu₃Sn-SiMe₃. nih.gov The reaction is notable for its good functional-group compatibility, proceeding via C–F bond cleavage and subsequent C–Sn bond formation. nih.gov This method's utility has been demonstrated through the one-pot decarbonylative stannylation/Migita-Kosugi-Stille reaction of benzoyl fluoride, which avoids the isolation of the toxic organotin intermediate. nih.govresearchgate.net
Table 1: Examples of Nickel-Catalyzed Decarbonylative Stannylation of Acyl Fluorides nih.gov
| Acyl Fluoride Substrate | Stannane (B1208499) Product | Yield (%) |
| Benzoyl fluoride | Trimethyl(phenyl)stannane | 85 |
| 4-Methylbenzoyl fluoride | Trimethyl(4-methylphenyl)stannane | 82 |
| 4-Methoxybenzoyl fluoride | (4-Methoxyphenyl)trimethylstannane | 78 |
| 4-Chlorobenzoyl fluoride | (4-Chlorophenyl)trimethylstannane | 75 |
| 2-Naphthoyl fluoride | Trimethyl(naphthalen-2-yl)stannane | 88 |
Advancements in Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for organotin compounds. unibo.itresearchgate.net These efforts focus on improving efficiency, minimizing waste, and utilizing more environmentally benign conditions and reagents. organic-chemistry.org
A key objective in green chemistry is the replacement of volatile and toxic organic solvents. researchgate.net Performing reactions under solvent-free conditions or in greener solvent alternatives minimizes environmental impact and can simplify product purification. In the context of organotin synthesis, solid-state reactions, often facilitated by grinding, represent a viable solvent-free approach. researchgate.net While specific solvent-free syntheses for trimethyl(4-methylphenyl)stannane are not widely documented, the general methodology has been successfully applied to a variety of organic transformations, including condensations and addition reactions, indicating its potential applicability. researchgate.net The use of neat reactants, as seen in some flow chemistry applications, also constitutes a solvent-reduced approach, leading to higher reaction rates and volumetric productivity. acs.org
Alternative energy sources like microwaves (MW) and ultrasounds (US) are powerful tools for accelerating organic reactions and promoting green chemistry principles. nih.govunito.it Microwave irradiation has been successfully applied to the synthesis of various organotin compounds, leading to spectacular accelerations, higher yields, and milder reaction conditions compared to conventional heating. unito.itrsc.orgresearchgate.net The efficiency of microwave heating stems from its ability to directly and selectively heat polar molecules in the reaction mixture. unito.it
Ultrasound irradiation promotes reactions through acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. unito.it These techniques can be particularly effective for synthesizing organotin complexes and derivatives, often resulting in high yields with reduced reaction times and environmental impact. rsc.orgresearchgate.net The combination of microwave and ultrasound irradiation has been shown to have synergistic effects, providing both rapid heating and efficient mixing, which can be particularly advantageous in heterogeneous reaction systems. unito.it
Table 2: Comparison of Synthetic Methods for Organotin Compounds
| Method | Energy Source | Key Advantages | Reference |
| Conventional Heating | Thermal | Well-established, simple setup | N/A |
| Microwave (MW) | Dielectric Heating | Rapid heating, increased reaction rates, higher yields | unito.itrsc.org |
| Ultrasound (US) | Acoustic Cavitation | Enhanced mass transfer, useful for heterogeneous systems | nih.govunito.it |
| Combined MW/US | Hybrid | Synergistic effects of rapid heating and intense mixing | unito.it |
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and ease of scalability. mit.edumdpi.comtue.nl In a flow system, reagents are pumped through a reactor where the chemical transformation occurs in a continuous stream. nih.gov This methodology allows for precise control over parameters such as residence time, temperature, and pressure, leading to higher yields and selectivities. mdpi.com
The application of flow chemistry to organometallic synthesis, including the preparation of organotin reagents, is a growing area of research. tue.nl The ability to handle hazardous reagents and intermediates in a closed, automated system significantly improves safety. acs.org Furthermore, flow reactors can be readily coupled with other enabling technologies such as photochemistry or microwave irradiation, allowing for the development of highly efficient and automated multi-step syntheses. acs.orgmdpi.com While specific flow syntheses of trimethyl(4-methylphenyl)stannane are still emerging, the principles have been applied to complex molecule synthesis, demonstrating the technology's vast potential for producing organometallic compounds efficiently and safely. acs.orgnih.gov The integration of synthesis, purification, and analysis steps into a single continuous process represents a significant step towards the sustainable manufacturing of chemical intermediates. tue.nl
Reactivity and Mechanistic Investigations of Trimethyl 4 Methylphenyl Stannane in Catalytic Transformations
Stille Cross-Coupling Reactions Utilizing Aryltrimethylstannanes
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or a pseudohalide such as triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org For aryltrimethylstannanes like trimethyl(4-methylphenyl)stannane, the reaction facilitates the formation of biaryl compounds, which are prevalent structures in pharmaceuticals, natural products, and materials science. nih.govresearchgate.netikm.org.my The general transformation is depicted as follows:
R¹-X + (CH₃)₃Sn-R² → [Pd Catalyst] → R¹-R² + (CH₃)₃Sn-X
Where R¹ is an organic electrophile (e.g., aryl, vinyl), X is a leaving group (e.g., I, Br, OTf), and R² is the 4-methylphenyl group transferred from the stannane (B1208499). libretexts.org The three methyl groups on the tin atom are considered "non-transferable" due to their much slower migration rate compared to the sp²-hybridized aryl group. mychemblog.com
Detailed Catalytic Cycle and Postulated Intermediates
The widely accepted mechanism for the Stille reaction is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmychemblog.com The cycle is initiated by a palladium(0) species, which is the active catalyst. libretexts.orgcsbsju.edu
The Catalytic Cycle of the Stille Reaction
| Step | Description | Reactants | Intermediates | Products |
|---|---|---|---|---|
| 1. Oxidative Addition | The organic electrophile (R¹-X) adds to the Pd(0) catalyst, increasing the palladium's oxidation state to +2. | Pd(0)L₂, R¹-X | cis-[R¹-Pd(II)L₂-X] → trans-[R¹-Pd(II)L₂-X] | - |
| 2. Transmetalation | The organic group (R²) is transferred from the organostannane to the Pd(II) complex, displacing the halide or pseudohalide. | trans-[R¹-Pd(II)L₂-X], R²-Sn(CH₃)₃ | [R¹-Pd(II)L₂-R²] | X-Sn(CH₃)₃ |
| 3. Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. | cis-[R¹-Pd(II)L₂-R²] | - | R¹-R², Pd(0)L₂ |
The catalytic cycle commences with the oxidative addition of the organic electrophile (e.g., an aryl halide) to the coordinatively unsaturated 14-electron Pd(0) complex. libretexts.orgcsbsju.edu This step involves the cleavage of the carbon-halide bond and results in the formation of a 16-electron square planar Pd(II) intermediate. libretexts.orgmychemblog.com The reaction initially forms a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer. libretexts.orgmychemblog.com
The rate of oxidative addition is influenced by the nature of the electrophile. The reactivity order for halides is generally I > Br > Cl. libretexts.org Aryl triflates can also be used. libretexts.org Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-rich and sterically hindered aryl halides tend to undergo slower oxidative addition. researchgate.netmychemblog.comionicviper.org In many cases, particularly with less reactive electrophiles, the oxidative addition step can be the rate-determining step of the entire catalytic cycle. ionicviper.org
Transmetalation is the crucial step where the 4-methylphenyl group is transferred from trimethyl(4-methylphenyl)stannane to the Pd(II) center, forming a diorganopalladium(II) intermediate. wikipedia.orgmychemblog.com This step is often the slowest in the catalytic cycle. researchgate.net The mechanism of transmetalation has been studied extensively and can proceed through different pathways depending on the substrates and conditions. wikipedia.orgmorressier.comacs.org
Two primary mechanisms are often proposed:
Cyclic (Associative) Mechanism : This pathway involves the coordination of the organostannane to the palladium complex, forming a transient, five-coordinate intermediate. wikipedia.org The transfer of the organic group then occurs through a bridged, cyclic transition state. This mechanism is believed to proceed with retention of stereochemistry at the transferring carbon. morressier.com
Open (Dissociative) Mechanism : This pathway may involve ligand dissociation from the palladium complex before the organostannane coordinates. It can also proceed via an Sₑ2-type mechanism. nih.gov The open pathway is suggested to lead to an inversion of stereochemistry. morressier.com
The reactivity of the organostannane in the transmetalation step is a key factor. Additives are frequently used to accelerate this often rate-limiting process.
Palladium-Tin Systems with Additives :
Copper(I) Salts : The addition of co-catalytic amounts of copper(I) iodide (CuI) can dramatically accelerate the reaction rate, sometimes by a factor of over 1000. wikipedia.orgharvard.edu It is theorized that the copper salt first undergoes transmetalation with the organostannane to form a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the palladium(II) complex. wikipedia.orgcore.ac.uk
Chloride Ions : Lithium chloride (LiCl) is another effective additive, particularly when using aryl triflates as electrophiles. libretexts.org LiCl can accelerate the reaction by displacing the triflate from the palladium intermediate, forming a more reactive palladium-chloride complex, and by increasing the polarity of the solvent. libretexts.org
Bimetallic Systems : The use of copper salts exemplifies a bimetallic system (Sn/Cu/Pd), where the interplay between the metals facilitates the key transmetalation step. core.ac.ukresearchgate.net While Sn/Au/Pd systems are less common in standard Stille couplings, bimetallic catalysis involving gold is an emerging area in organic synthesis.
Reductive elimination is the final, product-forming step of the cycle. wikipedia.org The diorganopalladium(II) intermediate, [R¹-Pd(II)L₂-R²], expels the coupled product R¹-R², regenerating the Pd(0) catalyst which can re-enter the cycle. wikipedia.orgjove.com A critical geometric requirement for this step is that the two organic groups to be coupled must be in a cis orientation on the square planar palladium complex. wikipedia.orgwikipedia.org Since the intermediate formed after transmetalation is often the trans-isomer, a trans-to-cis isomerization must occur before reductive elimination can proceed. wikipedia.orglibretexts.org
Several pathways for reductive elimination have been proposed:
Direct Elimination : A concerted elimination from the 16-electron cis-[R¹-Pd(II)L₂-R²] complex. wikipedia.org
Ligand Dissociation Pathway : Dissociation of a ligand (L) can form a 14-electron, T-shaped intermediate. wikipedia.orglibretexts.org This species can rearrange to a Y-shaped geometry, which may undergo faster reductive elimination, particularly when the ligands are bulky. wikipedia.orglibretexts.org
Ligand Effects and Catalyst Design in Stille Coupling
The choice of ligand (L) on the palladium catalyst is crucial for the success and efficiency of the Stille reaction. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of the individual steps in the catalytic cycle. nih.govuwindsor.ca
Electron-rich and Bulky Ligands : Sterically hindered, electron-donating phosphine (B1218219) ligands are generally preferred. harvard.edu Bulkiness can promote the dissociation of a ligand from the Pd(II) intermediate, accelerating the rate of reductive elimination. libretexts.org Electron-richness enhances the rate of oxidative addition. mychemblog.com
Weakly Coordinating Ligands : In some cases, less strongly coordinating or "softer" ligands, such as triphenylarsine (AsPh₃), can improve reaction efficiency by facilitating ligand dissociation or preventing catalyst inhibition. chempedia.infomsu.edu
The development of specialized ligands has significantly expanded the scope of the Stille reaction, enabling the use of less reactive electrophiles like aryl chlorides and sulfonates. nih.govharvard.edu
Selected Ligands Used in Stille Cross-Coupling and Their Effects
| Ligand Type | Example Ligand(s) | Typical Effect(s) | Reference(s) |
|---|---|---|---|
| Bulky Monophosphines | XPhos, t-Bu₃P | Accelerate oxidative addition and reductive elimination; enable coupling of aryl chlorides and sulfonates. | nih.govuwindsor.ca |
| Biarylphosphines | JackiePhos | Facilitates transmetalation and promotes rapid reductive elimination. | nih.gov |
| "Soft" Ligands | Triphenylarsine (AsPh₃) | Increases catalyst activity, likely by being more labile than phosphine ligands. | chempedia.infomsu.edu |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that create highly active and stable catalysts; can lead to substantial rate increases. | uwindsor.ca |
| Chelating Diphosphines | dppf, DPEphos | Stabilize the palladium center; used in a variety of cross-coupling reactions. | ionicviper.org |
Mechanistic Insights into Chemoselectivity and Enantioselectivity
One of the significant advantages of the Stille reaction is its high degree of chemoselectivity, allowing for reactions on molecules with multiple reactive sites. researchgate.netikm.org.my
Chemoselectivity : In substrates containing multiple potential coupling sites, such as different halide or pseudohalide groups, the Stille reaction can be directed to a specific site by carefully choosing the reaction conditions. For example, in the coupling of 4-bromophenyl triflate with an organostannane, the reaction can be tuned for selective oxidative addition to either the C-Br or the C-OTf bond. nih.gov Reaction in a non-polar solvent like dioxane with Pd(PPh₃)₄ favors C-Br coupling, whereas the addition of LiCl in a polar solvent like DMF favors C-OTf coupling. nih.gov
Enantioselectivity and Stereospecificity : Achieving high enantioselectivity in Stille reactions remains a challenge, though significant progress has been made. The stereochemical outcome is often determined during the transmetalation step. morressier.com Stereospecific reactions, where the configuration of a chiral starting material is retained or inverted predictably, are more common. For instance, stereoretentive cross-coupling has been achieved using optically active secondary alkyl azastannatranes, where the reaction proceeds with complete retention of the absolute configuration at the chiral center. nih.gov This outcome suggests a transmetalation mechanism that proceeds through a cyclic transition state. morressier.comnih.gov
Analysis of Competing Side Reactions (e.g., Homocoupling of Stannanes)
In palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where trimethyl(4-methylphenyl)stannane serves as a nucleophilic partner, the desired cross-coupled product can be contaminated by side products. The most frequently observed competing side reaction is the homocoupling of the organostannane reagent, which results in the formation of a symmetrical biaryl dimer, in this case, 4,4'-bitoluene. wikipedia.orgjk-sci.com
Two primary mechanisms are proposed for this homocoupling side reaction. wikipedia.org The first pathway involves the reaction of two equivalents of the organostannane with the palladium(II) precatalyst before the catalytic cycle is fully established. This leads to a diarylpalladium(II) intermediate which then undergoes reductive elimination to yield the homocoupled biaryl product. The second proposed mechanism involves the palladium(0) catalyst and is thought to proceed through a radical process to generate the dimer. wikipedia.org Minimizing this side reaction is a key consideration in optimizing Stille coupling conditions, often by carefully controlling the catalyst, ligands, and reaction temperature.
Radical Reaction Pathways and Their Implications
The involvement of radical intermediates is a significant feature of organostannane chemistry. Trimethyl(4-methylphenyl)stannane can be both synthesized and consumed through reaction pathways involving radical species, influencing reaction outcomes and enabling transformations not possible through polar mechanisms alone.
Photostimulated Nucleophilic Substitution (SRN1) Mechanisms
The unimolecular radical nucleophilic substitution (SRN1) mechanism is a well-established chain process involving radical and radical anion intermediates. chim.it While often discussed in the context of substituting a leaving group on an aromatic ring with a nucleophile, the SRN1 pathway is also a versatile method for the synthesis of aryltrimethylstannanes, including trimethyl(4-methylphenyl)stannane. conicet.gov.aracs.orgconicet.gov.ar
In this synthetic context, a haloarene (e.g., 4-chlorotoluene or 4-bromotoluene) reacts with a trimethylstannyl anion (Me₃Sn⁻), which acts as an excellent nucleophile. acs.org The reaction is typically initiated by photostimulation or solvated electrons. The process begins with an electron transfer to the haloarene to form a radical anion, which then fragments to produce an aryl radical and a halide ion. This aryl radical subsequently reacts with the trimethylstannyl anion to form a new radical anion. In the final step of the propagation cycle, this species transfers an electron to another molecule of the haloarene substrate, yielding the final product, trimethyl(4-methylphenyl)stannane, and regenerating the radical anion needed to continue the chain. chim.itconicet.gov.ar This synthetic route is advantageous as it often proceeds under milder conditions than traditional methods that may require organolithium or Grignard reagents. acs.org
Photooxidation and Aryl/Methyl Fragmentation Selectivities
When subjected to photooxidation, aryltrimethylstannanes like trimethyl(4-methylphenyl)stannane can form cation radicals. The subsequent fragmentation of these radical intermediates exhibits notable selectivities. A key finding is the unusual preference for the cleavage of the aryl-tin bond over the methyl-tin bond, leading to the loss of an aryl radical rather than a methyl radical.
Further studies have demonstrated that the selectivity of this aryl versus methyl fragmentation can be influenced by the presence of a "codonor" in the reaction mixture. The fragmentation selectivities for the photooxidation of phenyltrimethylstannane and (4-methylphenyl)trimethylstannane were found to vary significantly depending on the structure and oxidation potential of the codonor used. This effect is attributed to the formation of heterodimer cation radicals between the stannane cation radical and the neutral codonor, which in turn influences the fragmentation pathway.
| Codonor | Oxidation Potential (Eox vs SCE) | Aryl/Methyl Fragmentation Ratio |
|---|---|---|
| 4,4'-Dimethoxybiphenyl | 1.33 V | 1.8 |
| 1,4-Dimethoxybenzene | 1.34 V | 2.5 |
| Biphenyl | 1.90 V | 7.8 |
| Naphthalene | 1.54 V | 4.2 |
Other Metal-Catalyzed Coupling Reactions Involving Aryltrimethylstannanes
Beyond the well-known palladium-catalyzed Stille coupling, trimethyl(4-methylphenyl)stannane participates in other significant metal-catalyzed transformations, expanding its utility in forming carbon-carbon and carbon-heteroatom bonds.
Mizoroki-Heck Type Reactions
The Mizoroki-Heck reaction classically describes the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chem-station.comnih.gov Therefore, the direct participation of trimethyl(4-methylphenyl)stannane as the aryl source is not characteristic of the standard Mizoroki-Heck mechanism. Instead, the premier palladium-catalyzed reaction for organostannanes is the Stille coupling. wikipedia.orgorganic-chemistry.org In the Stille reaction, trimethyl(4-methylphenyl)stannane couples with a variety of organic electrophiles (such as aryl halides, vinyl halides, and triflates) in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is exceptionally versatile and tolerates a wide array of functional groups, making it a cornerstone of modern organic synthesis.
Rhodium-Catalyzed Arylation Reactions
Trimethyl(4-methylphenyl)stannane is an effective arylating agent in reactions catalyzed by metals other than palladium. Notably, it can participate in rhodium-catalyzed arylation reactions. For instance, aryltrimethylstannanes react with aldehydes in the presence of a cationic rhodium complex, such as [Rh(cod)(MeCN)₂]BF₄, to produce arylated secondary alcohols in good yields. rsc.org This transformation provides a direct method for the 1,2-addition of an aryl group across a carbonyl double bond.
The reaction is general for a range of substituted aryltrimethylstannanes and various aldehydes. The table below summarizes the yields for the rhodium-catalyzed arylation of benzaldehyde with different aryltrimethylstannanes.
| Aryl Group (Ar in ArSnMe₃) | Product | Yield (%) |
|---|---|---|
| Phenyl | Diphenylmethanol | 87 |
| 4-Methylphenyl | (4-Methylphenyl)phenylmethanol | 85 |
| 4-Methoxyphenyl | (4-Methoxyphenyl)phenylmethanol | 88 |
| 4-Chlorophenyl | (4-Chlorophenyl)phenylmethanol | 75 |
Fundamental Metal-Tin Exchange Reactions and Their Synthetic Utility in Catalytic Transformations
The generally accepted mechanism for the Stille reaction begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the transmetalation step, where trimethyl(4-methylphenyl)stannane transfers its 4-methylphenyl group to the palladium(II) complex. The cycle concludes with the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.
Mechanistic Aspects of the Metal-Tin Exchange
The transmetalation step involving trimethyl(4-methylphenyl)stannane is often the rate-determining step in the catalytic cycle. The reaction is believed to proceed through an associative mechanism, where the organostannane coordinates to the palladium complex, forming a transient pentavalent, 18-electron species. This intermediate then undergoes ligand rearrangement and detachment to yield the diorganopalladium(II) complex.
Several factors can influence the rate and efficiency of this metal-tin exchange:
Ligands: The nature of the ligands on the palladium catalyst plays a crucial role. Ligands with intermediate donicity, such as phosphines, are commonly used. Electron-poor ligands like tri-2-furylphosphine or triphenylarsenine can enhance the reaction rate, suggesting that ligand dissociation from the palladium center may be a key part of the mechanism. Conversely, ligands with high donor strength can slow down or inhibit the coupling.
Additives: The addition of copper(I) salts, particularly copper iodide, has been shown to significantly accelerate the reaction rate, in some cases by a factor of over 1000. It is proposed that the copper(I) salt may undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex. Another common additive is lithium chloride, which can accelerate the reaction, particularly in less polar solvents like THF, by facilitating the dissociation of the halide ligand from the palladium center.
Solvent: The polarity of the solvent can affect the reaction rate. More polar solvents can promote the dissociation of anionic ligands from the palladium complex, thereby accelerating the transmetalation step.
Synthetic Utility of Trimethyl(4-methylphenyl)stannane
Trimethyl(4-methylphenyl)stannane is a valuable reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and aryl-heteroaryl frameworks. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The stability of trimethyl(4-methylphenyl)stannane to air and moisture, along with its compatibility with a wide range of functional groups, makes it a versatile coupling partner in the Stille reaction.
The following table provides examples of the synthetic utility of trimethyl(4-methylphenyl)stannane in Stille cross-coupling reactions with various aryl halides, showcasing the reaction conditions and yields.
| Aryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | Triphenylphosphine | Toluene | 110 | 16 | 95 |
| 4-Bromotoluene (B49008) | Pd₂(dba)₃ | Tri(2-furyl)phosphine | THF | 60 | 12 | 88 |
| 2-Chloropyridine | PdCl₂(PPh₃)₂ | Triphenylphosphine | DMF | 100 | 24 | 75 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | Triphenylphosphine | Dioxane | 100 | 18 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ | XPhos | t-BuOH | 80 | 8 | 85 |
Spectroscopic and Advanced Characterization Methodologies in Aryltrimethylstannane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy is an unparalleled tool for probing the chemical environment of magnetically active nuclei within a molecule. For Stannane (B1208499), trimethyl(4-methylphenyl)-, the analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a wealth of information, from the identification of distinct proton and carbon environments to the direct observation of the tin center and its interactions.
The ¹H NMR spectrum of Stannane, trimethyl(4-methylphenyl)- is characterized by distinct signals corresponding to the protons of the trimethylstannyl group and the p-tolyl substituent. The nine equivalent protons of the three methyl groups attached to the tin atom typically appear as a sharp singlet. The chemical shift of this peak is influenced by the electron-withdrawing or -donating nature of the aryl group. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes are often observed flanking the main singlet, providing valuable information about the tin-proton coupling constants.
The aromatic protons of the p-tolyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region of the spectrum. The integration of these signals corresponds to two protons for each doublet. The protons ortho to the trimethylstannyl group are typically found at a different chemical shift compared to the protons meta to this group. The methyl protons of the tolyl group also give rise to a distinct singlet.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Sn(CH₃)₃ | Data not available | Singlet | Data not available |
| Aromatic-H (ortho) | Data not available | Doublet | Data not available |
| Aromatic-H (meta) | Data not available | Doublet | Data not available |
| Ar-CH₃ | Data not available | Singlet | Data not available |
Specific chemical shift and coupling constant data for Stannane, trimethyl(4-methylphenyl)- were not available in the search results.
In the ¹³C NMR spectrum of Stannane, trimethyl(4-methylphenyl)-, distinct resonances are observed for the methyl carbons of the trimethylstannyl group, the aromatic carbons, and the methyl carbon of the tolyl group. The carbon atom directly bonded to the tin atom (ipso-carbon) often shows a characteristic chemical shift and coupling to the tin isotopes. The chemical shifts of the other aromatic carbons (ortho, meta, and para) provide further insight into the electronic effects of the trimethylstannyl substituent on the aromatic ring.
| Carbon Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| Sn(CH₃)₃ | Data not available | ¹J(¹¹⁹Sn-¹³C) not available |
| Aromatic C-ipso | Data not available | ¹J(¹¹⁹Sn-¹³C) not available |
| Aromatic C-ortho | Data not available | ²J(¹¹⁹Sn-¹³C) not available |
| Aromatic C-meta | Data not available | ³J(¹¹⁹Sn-¹³C) not available |
| Aromatic C-para | Data not available | ⁴J(¹¹⁹Sn-¹³C) not available |
| Ar-CH₃ | Data not available | Data not available |
Specific chemical shift and coupling constant data for Stannane, trimethyl(4-methylphenyl)- were not available in the search results. For organotin compounds in general, ¹J(¹¹⁹Sn-¹³C) coupling constants can be a valuable indicator of the s-character of the tin-carbon bond.
¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the tin atom in organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents attached to the tin atom and the coordination number of the tin center. For tetraorganostannanes like Stannane, trimethyl(4-methylphenyl)-, the ¹¹⁹Sn chemical shift typically falls within a specific range. Changes in the electronic properties of the aryl substituent can lead to predictable shifts in the ¹¹⁹Sn resonance.
| Nucleus | Chemical Shift (δ) [ppm] |
| ¹¹⁹Sn | Data not available |
Specific ¹¹⁹Sn NMR chemical shift data for Stannane, trimethyl(4-methylphenyl)- were not available in the search results. The chemical shift is typically referenced to a standard such as tetramethyltin (Me₄Sn).
Complementary Spectroscopic Techniques (e.g., IR, Mass Spectrometry for complex characterization, when relevant to academic findings)
While NMR provides detailed structural information, other spectroscopic techniques are essential for a complete characterization of Stannane, trimethyl(4-methylphenyl)-.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of Stannane, trimethyl(4-methylphenyl)- would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl and aryl groups. The Sn-C stretching vibrations typically appear in the fingerprint region of the spectrum. Specific assignments of the key vibrational modes provide confirmation of the functional groups present in the molecule.
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| Aromatic C-H stretch | Data not available |
| Aliphatic C-H stretch | Data not available |
| Sn-C stretch | Data not available |
| C=C aromatic stretch | Data not available |
Specific IR absorption data for Stannane, trimethyl(4-methylphenyl)- were not available in the search results.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For Stannane, trimethyl(4-methylphenyl)-, the mass spectrum would exhibit a molecular ion peak corresponding to the mass of the entire molecule. Due to the isotopic distribution of tin, this peak would appear as a characteristic cluster of peaks. Fragmentation of the molecular ion can occur through the loss of methyl or tolyl groups, leading to the formation of various daughter ions. The analysis of these fragments helps to confirm the structure of the parent compound.
| Ion | m/z | Relative Abundance (%) |
| [M]⁺ | Data not available | Data not available |
| [M - CH₃]⁺ | Data not available | Data not available |
| [M - C₇H₇]⁺ | Data not available | Data not available |
| [Sn(CH₃)₃]⁺ | Data not available | Data not available |
Specific mass spectrometry fragmentation data for Stannane, trimethyl(4-methylphenyl)- were not available in the search results.
Computational and Theoretical Investigations of Trimethyl 4 Methylphenyl Stannane and Organotin Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for studying a wide range of chemical systems, including organotin compounds. DFT methods calculate the electronic structure of a molecule based on its electron density, providing insights into its geometry, bonding, and reactivity.
Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, offers a detailed picture of the bonding within the molecule. NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the intuitive concepts of core electrons, lone pairs, and chemical bonds. For trimethyl(4-methylphenyl)stannane, NBO analysis would reveal the nature of the Sn-C bonds, including their polarization and the extent of any hyperconjugative interactions between the tin-carbon bonds and the aromatic ring or methyl groups. These interactions play a significant role in the stability and reactivity of the molecule.
| Parameter | Value |
| Sn-C (methyl) Bond Length | ~2.15 Å |
| Sn-C (phenyl) Bond Length | ~2.17 Å |
| C(methyl)-Sn-C(methyl) Angle | ~108° |
| C(methyl)-Sn-C(phenyl) Angle | ~111° |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of trimethyl(4-methylphenyl)stannane are critical for predicting its behavior in chemical reactions.
The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons. In trimethyl(4-methylphenyl)stannane, the HOMO is expected to be localized primarily on the p-tolyl group, reflecting its electron-rich aromatic character. The LUMO, on the other hand, is likely to have significant contributions from the tin atom and the antibonding orbitals of the Sn-C bonds, making the tin center a potential site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
Table 2: Hypothetical FMO Energies for Trimethyl(4-methylphenyl)stannane (Note: This data is illustrative and not from a specific literature source for this compound.)
| Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.br Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. ias.ac.in
Chemical Potential (μ) : Represents the tendency of electrons to escape from the system.
Hardness (η) : Measures the resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific sites within a molecule. semanticscholar.org The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic and nucleophilic attack. For trimethyl(4-methylphenyl)stannane, Fukui function analysis would likely identify the tin atom as a primary site for nucleophilic attack and the carbon atoms of the aromatic ring as potential sites for electrophilic attack.
Table 3: Hypothetical Global Reactivity Descriptors for Trimethyl(4-methylphenyl)stannane (Note: This data is illustrative and not from a specific literature source for this compound.)
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.5 |
| Hardness (η) | 4.0 |
| Electrophilicity Index (ω) | 2.53 |
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. For reactions involving trimethyl(4-methylphenyl)stannane, such as the Stille cross-coupling reaction, DFT can be used to model the entire catalytic cycle. nih.govresearchgate.net
By calculating the energies of the reactants, products, intermediates, and transition states, the activation energies for each step can be determined. harvard.edu This information is crucial for understanding the kinetics of the reaction and for predicting the reaction outcome under different conditions. For example, in a Stille coupling, DFT can help to elucidate the mechanism of the transmetalation step, which involves the transfer of the 4-methylphenyl group from the tin atom to the palladium catalyst. researchgate.net
Molecular Modeling and Simulation Approaches to Understanding Organotin Reactivity
Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of organotin compounds in different environments, such as in solution. acs.org MD simulations track the movements of atoms and molecules over time, allowing for the study of conformational changes, solvent effects, and intermolecular interactions.
For trimethyl(4-methylphenyl)stannane, MD simulations could be used to study its behavior in various solvents, providing information on how the solvent molecules interact with the solute and how these interactions might influence its reactivity. For instance, the coordination of solvent molecules to the tin center could affect its Lewis acidity and its susceptibility to nucleophilic attack. While specific MD studies on trimethyl(4-methylphenyl)stannane were not found, such simulations are a powerful tool for understanding the broader context of organotin reactivity in condensed phases. nih.gov
Advanced Synthetic Applications and Future Research Directions in Organotin Chemistry
Strategic Utility in the Synthesis of Architecturally Complex Organic Molecules
The Stille reaction, which utilizes organostannanes such as trimethyl(4-methylphenyl)stannane, is a powerful and versatile method for constructing C(sp²)–C(sp²) bonds, which are common in complex natural products. organic-chemistry.orgorgsyn.org The reaction's tolerance for a wide range of functional groups and its often mild conditions make it a strategic choice in the late stages of a total synthesis. sigmaaldrich.comorgsyn.org
The utility of this methodology is evident in the synthesis of numerous architecturally complex molecules. For instance, the total synthesis of quadrigemine C, a complex alkaloid, employed a sophisticated double Stille cross-metathesis reaction. wikipedia.org In another example, the synthesis of the ansamycin antibiotic (+)-mycotrienol featured a late-stage tandem Stille-type macrocyclization, where a bis-organostannane was used to "stitch" the ends of a linear precursor together. wikipedia.org
Further examples underscore the strategic importance of the Stille coupling in complex synthesis:
TMC-95A/B: A model system for the total synthesis of these proteasome inhibitors was developed using a Stille coupling between a stannyl tyrosine derivative and 7-iodoisatin. orgsyn.org
Himastatin: In the total synthesis and stereochemical revision of this complex natural product, a key step involved the Stille coupling of a stannylated aryl iodide with its parent aryl iodide to form a crucial dimeric intermediate. orgsyn.org
These examples highlight how organostannanes are instrumental in forging critical bonds that define the intricate and often sterically hindered architectures of biologically active natural products. orgsyn.orgharvard.edu
Rational Design and Development of Novel Catalytic Systems Based on Organotin Precursors
While trimethyl(4-methylphenyl)stannane is primarily known as a coupling reagent, the broader class of organotin compounds serves as precursors for various catalytic systems. wikipedia.org Mono- and diorganotin(IV) compounds, in particular, exhibit notable catalytic activities. rjpbcs.com Their utility stems from the Lewis acidic nature of the tin center and its ability to coordinate with substrates. lupinepublishers.com
Organotin compounds are widely used as catalysts in several key industrial processes: wikipedia.orglupinepublishers.com
Polymer Chemistry: Diorganotin carboxylates, such as dibutyltin dilaurate, are effective catalysts for the formation of polyurethanes and for the vulcanization of silicones. wikipedia.orglupinepublishers.com
Esterification and Transesterification: Organotin compounds are used to catalyze esterification reactions. They are often preferred over traditional acid or base catalysts when reactants are sensitive, as they provide a milder alternative and lead to colorless products. lupinepublishers.com
Glass Coating: Tin(IV) chloride, a precursor in organotin synthesis, is used to produce thin, electrically conductive layers of tin dioxide on glass surfaces via chemical vapor deposition. wikipedia.orgrjpbcs.com
The synthesis of catalytically active species often begins with tetraorganotins, which are converted to organotin halides through redistribution reactions. wikipedia.org These halides can then be transformed into other derivatives, such as organotin oxides. For example, the progressive hydrolysis of dibutyltin dichloride yields a dichlorodistannoxane, a compound used extensively as a catalyst. lupinepublishers.comlupinepublishers.com Although direct examples of trimethyl(4-methylphenyl)stannane being used as a catalyst precursor are not prominent, its chemical nature as a tetraorganotin compound means it could potentially be converted into catalytically active tri-, di-, or mono-organotin species through established chemical transformations. wikipedia.org
Implementation in Iterative Cross-Coupling Sequences for Molecular Diversity
The generation of molecular diversity often relies on synthetic sequences that can be repeated to systematically build up complexity. The combination of stannane (B1208499) synthesis followed by a palladium-catalyzed cross-coupling reaction provides a powerful platform for such iterative strategies. conicet.gov.ar An iterative approach allows for the sequential and controlled introduction of different molecular fragments, rapidly generating libraries of related but distinct compounds.
A typical iterative sequence can be envisioned as follows:
Synthesis of the Organostannane: An aryl halide or triflate is converted into an aryltrialkylstannane. For example, p-chlorotoluene could be converted to trimethyl(4-methylphenyl)stannane. conicet.gov.ar
First Cross-Coupling: The newly synthesized organostannane is then coupled with a different aryl halide (e.g., an iodo-substituted heterocycle) under Stille conditions to form a biaryl compound.
Iteration: If the second aryl halide contains another reactive site (or one that can be unmasked), it can be converted into a new organostannane, allowing the sequence to be repeated.
This iterative sequence of SRN1 reaction for stannane synthesis followed by Pd-catalyzed coupling is a potent tool for creating polycyclic aromatic compounds and other complex molecules. conicet.gov.ar By choosing substrates with appropriate substitution patterns, the cycle can be repeated multiple times, making it a highly effective strategy for diversifying molecular structures. conicet.gov.ar This approach is particularly valuable in medicinal chemistry and materials science, where the systematic variation of molecular structure is key to optimizing function.
Continued Pursuit of Environmentally Benign Approaches in Organotin Chemistry
Despite the synthetic utility of the Stille reaction, a significant drawback is the toxicity and persistence of organotin compounds and their byproducts. organic-chemistry.orgacsgcipr.org This has prompted considerable research into developing more environmentally benign, or "green," methodologies for organotin chemistry. nih.govresearchgate.net
A primary goal is to reduce the amount of tin required for a reaction, ideally making the process catalytic rather than stoichiometric in tin. msu.edu Several strategies have been developed to achieve this:
Tin Recycling Protocols: One successful approach involves a one-pot, tandem hydrostannylation/Stille coupling sequence where the organotin halide byproduct is recycled back into an organotin hydride, the active reagent for the initial hydrostannylation step. msu.edumsu.edu This recycling can be achieved through different chemical pathways, such as the "Sn-O" or "Sn-F" approach, which use reagents like polymethylhydrosiloxane (PMHS) to regenerate the tin hydride from a tin carbonate or tin fluoride intermediate. msu.edumsu.eduacs.org These methods can reduce the required amount of tin by over 90% while maintaining high product yields. msu.edu
Greener Solvents: The use of hazardous organic solvents is another environmental concern. Protocols have been developed that use more benign media such as polyethylene glycol (PEG-400) or water. nih.govorganic-chemistry.org PEG-400 is particularly advantageous as it is non-toxic, recoverable, and can be reused. organic-chemistry.org
Supported Tin Reagents: To simplify the removal of tin byproducts, which can be challenging, researchers have developed ionic liquid-supported tin reagents. researchgate.net After the reaction, the tin species, which are attached to the ionic liquid, can be easily separated from the product and potentially recycled. researchgate.net
These ongoing efforts are crucial for mitigating the environmental impact of organotin chemistry, ensuring that the powerful synthetic capabilities of reagents like trimethyl(4-methylphenyl)stannane can be harnessed in a more sustainable manner. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for preparing trimethyl(4-methylphenyl)stannane, and how do reaction conditions influence yield?
Answer:
Trimethyl(4-methylphenyl)stannane can be synthesized via Stille-type cross-coupling or transmetallation reactions. A validated approach involves reacting (4-methylphenyl)lithium or Grignard reagents with trimethyltin chloride (Me₃SnCl) under inert conditions (argon/nitrogen) at low temperatures (−78°C to 0°C) . For enhanced yield, stoichiometric control (1:1 molar ratio of aryl nucleophile to Me₃SnCl) and extended reaction times (12–24 hours) are critical. Evidence from Stille coupling protocols suggests that strong nucleophilic aryl stannanes, such as trimethyl(furan-2-yl)stannane, require kinetic stabilization to prevent premature decomposition . Yield optimization may involve post-synthesis purification via vacuum distillation or column chromatography (hexane/ethyl acetate eluent).
Basic: Which spectroscopic techniques are most effective for characterizing trimethyl(4-methylphenyl)stannane, and what key data markers should researchers prioritize?
Answer:
Key techniques include:
- ¹¹⁹Sn-NMR Spectroscopy : Look for a singlet near δ −10 to +50 ppm, typical for trimethyltin aryl compounds. Comparative data from tetraaryl stannanes (e.g., δ −20 to +30 ppm) can validate structural integrity .
- Mass Spectrometry (MS) : Use TOF-MS to identify fragmentation patterns. For example, the parent ion [M]⁺ should correlate with the molecular weight (C₁₀H₁₆Sn = 246.94 g/mol). Fragments like [M−CH₃]⁺ and [Sn(C₆H₄CH₃)]⁺ are diagnostic .
- FT-IR : Confirm Sn–C bonds via stretches at 450–550 cm⁻¹ and aromatic C–H stretches near 3000–3100 cm⁻¹ .
Advanced: How does the electronic nature of the 4-methylphenyl group influence the reactivity of trimethyl(4-methylphenyl)stannane in cross-coupling reactions?
Answer:
The 4-methyl group acts as an electron-donating substituent, enhancing the nucleophilicity of the tin-bound aryl group. This increases transmetallation rates in Stille couplings, as demonstrated in studies using trimethyl(furan-2-yl)stannane, where electron-rich aryl groups improved catalytic turnover . However, steric hindrance from the methyl group may reduce reactivity with bulky substrates. Computational studies (DFT) can model charge distribution and predict regioselectivity in couplings. Researchers should compare Hammett σ values (σₚ for −CH₃ = −0.17) to quantify electronic effects .
Advanced: What are the challenges in analyzing trace impurities in trimethyl(4-methylphenyl)stannane, and how can they be mitigated using advanced chromatographic methods?
Answer:
Common impurities include residual tin halides (e.g., Me₃SnCl) and oxidized byproducts (e.g., Me₃Sn–O–SnMe₃). To address this:
- HPLC-MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) to separate organotin species. Monitor for [M+H]⁺ ions specific to impurities.
- GC-MS with Derivatization : Convert polar impurities (e.g., Sn–OH) to volatile derivatives (e.g., trimethylsilyl ethers) for detection .
- ICP-MS : Quantify trace tin and halogens to ensure purity >98% (as per reagent-grade standards) .
Advanced: How do solvent polarity and coordinating additives affect the stability of trimethyl(4-methylphenyl)stannane during storage and reactions?
Answer:
- Nonpolar Solvents (Hexane, Toluene) : Minimize Sn–C bond cleavage; ideal for long-term storage at −20°C.
- Polar Aprotic Solvents (DMF, THF) : Stabilize via coordination to tin but may promote hydrolysis if traces of water are present. Additives like 2,2,6,6-tetramethylpiperidine (TMP) can scavenge protons and inhibit decomposition .
- Avoid Protic Solvents (Water, Alcohols) : These accelerate hydrolysis to (4-methylphenyl)trimethyltin hydroxide, detectable via ¹H-NMR (broad peak at δ 1–2 ppm for Sn–OH) .
Advanced: What computational strategies are recommended for predicting the thermodynamic stability and reaction pathways of trimethyl(4-methylphenyl)stannane?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model Sn–C bond dissociation energies (BDEs). Compare with experimental thermolysis data .
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior, critical for designing catalytic systems.
- NBO Analysis : Quantify hyperconjugative interactions between the methyl group and tin center to explain enhanced stability compared to unsubstituted analogs .
Advanced: How can researchers reconcile contradictory data on the catalytic activity of trimethyl(4-methylphenyl)stannane in polymer synthesis versus small-molecule couplings?
Answer:
Contradictions often arise from differences in:
- Substrate Accessibility : Bulky polymers may limit transmetallation efficiency, whereas small molecules enable faster kinetics.
- Catalyst Loading : Polymerizations (e.g., Wurtz-type) require <1 mol% Sn, while stoichiometric couplings need excess stannane .
- Solvent Coordination : THF enhances Sn mobility in polymer matrices but may deactivate catalysts in small-molecule reactions. Validate via controlled experiments with UV/VIS monitoring (e.g., λ = 300–400 nm for conjugated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
